molecular formula C15H14N2O B5703004 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole CAS No. 2620-82-8

2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole

Cat. No. B5703004
CAS RN: 2620-82-8
M. Wt: 238.28 g/mol
InChI Key: DAIPJPQHLYRKSZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole, also known as MMI, is a benzimidazole derivative that has been used extensively in scientific research. This compound is known for its pharmacological properties, which make it a useful tool for studying various biological processes.

Scientific Research Applications

Corrosion Inhibition

2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole and its derivatives have been investigated for their potential as corrosion inhibitors. A study explored the effectiveness of these compounds in protecting mild steel against corrosion in acidic environments. The results suggested that these inhibitors are highly efficient, increasing their protective capability with rising concentrations, and adhere to the steel surface according to the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).

Anticancer Properties

Research has identified certain benzimidazole derivatives, including those related to this compound, as possessing anticancer activities. For instance, studies have shown these compounds to exhibit cytotoxic effects on cancer cells, highlighting their potential as therapeutic agents in cancer treatment (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Structural and Spectroscopic Studies

Extensive structural and spectroscopic studies on benzimidazole derivatives, including those structurally similar to this compound, have been conducted. These studies involve detailed analyses using techniques like X-ray diffraction, HRMS, and NMR spectroscopy, providing insights into their molecular structures and properties (Saral, Özdamar, & Uçar, 2017).

Molecular Docking and Stability Analysis

Benzimidazole derivatives, including this compound, have been the subject of molecular docking and stability analysis studies. These studies aim to understand their interaction mechanisms with biological targets, particularly for potential anticancer applications. Computational methods like density functional theory and molecular docking techniques have been employed to explore the stability, conformation, and binding affinities of these compounds (Karayel, 2021).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17-14-6-4-3-5-13(14)16-15(17)11-7-9-12(18-2)10-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIPJPQHLYRKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355634
Record name BAS 03430128
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2620-82-8
Record name BAS 03430128
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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